molecular formula C16H24N2O2 B13364517 tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate CAS No. 180080-79-9

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate

Cat. No.: B13364517
CAS No.: 180080-79-9
M. Wt: 276.37 g/mol
InChI Key: JNJBBJXMJWJMOB-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate is an organic compound with the molecular formula C16H24N2O2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(3-aminophenyl)cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions. This property makes it an essential tool in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-aminophenyl)carbamate
  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (4-aminophenyl)carbamate

Uniqueness

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

CAS No.

180080-79-9

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)cyclopentyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10,17H2,1-3H3,(H,18,19)

InChI Key

JNJBBJXMJWJMOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC(=CC=C2)N

Origin of Product

United States

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